molecular formula C12H14Br2O2 B14291585 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane CAS No. 113447-59-9

2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane

Cat. No.: B14291585
CAS No.: 113447-59-9
M. Wt: 350.05 g/mol
InChI Key: HOELKXTXPJQPDG-UHFFFAOYSA-N
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Description

2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a phenoxy group substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane typically involves the reaction of 3,5-dibromo-2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring.

    Substitution: The bromine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or nitriles depending on the nucleophile used.

Scientific Research Applications

2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways and exert specific effects depending on the target .

Comparison with Similar Compounds

Similar Compounds

    2-[(2,3,6-Trimethylphenoxy)methyl]oxirane: Similar structure but lacks bromine atoms.

    2-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-2-methyloxirane: Similar structure with different bromine substitution pattern.

Uniqueness

2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is unique due to the specific positioning of bromine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds .

Properties

CAS No.

113447-59-9

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

2-[(3,5-dibromo-2,4,6-trimethylphenoxy)methyl]oxirane

InChI

InChI=1S/C12H14Br2O2/c1-6-10(13)7(2)12(8(3)11(6)14)16-5-9-4-15-9/h9H,4-5H2,1-3H3

InChI Key

HOELKXTXPJQPDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)Br)C)OCC2CO2

Origin of Product

United States

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